ERα and PI3K Binding Affinity Advantage
In a molecular docking study of Eucalyptus globulus essential oil constituents against two key anticancer targets, alloaromadendrene demonstrated the highest binding affinity to ERα (−8.1 kcal/mol) and PI3K (−7.2 kcal/mol), outperforming all co-occurring monoterpenes: α-pinene, camphene, eucalyptol, and β-pinene, whose binding affinities ranged from −4.8 to −6.2 kcal/mol [1]. The binding gap between alloaromadendrene and these monoterpenes was 1.9–3.3 kcal/mol for ERα and 1.0–2.4 kcal/mol for PI3K. Compared to reference drugs tamoxifen (−9.6 kcal/mol for ERα) and alpelisib (−9.1 kcal/mol for PI3K), alloaromadendrene showed the closest affinity among all essential oil constituents tested, with a gap of only 1.5 kcal/mol to tamoxifen and 1.9 kcal/mol to alpelisib [1].
| Evidence Dimension | Molecular docking binding free energy (kcal/mol) to ERα and PI3K |
|---|---|
| Target Compound Data | Alloaromadendrene: ERα −8.1 kcal/mol; PI3K −7.2 kcal/mol |
| Comparator Or Baseline | α-Pinene, camphene, eucalyptol, β-pinene: ERα and PI3K range −4.8 to −6.2 kcal/mol. Reference drugs: tamoxifen (ERα −9.6 kcal/mol), alpelisib (PI3K −9.1 kcal/mol) |
| Quantified Difference | Alloaromadendrene vs best monoterpene: ΔΔG = 1.9 kcal/mol (ERα), 1.0 kcal/mol (PI3K). Gap to tamoxifen: 1.5 kcal/mol; gap to alpelisib: 1.9 kcal/mol |
| Conditions | In silico molecular docking using Autodock Vina; Eucalyptus globulus essential oil constituents screened against ERα (PDB: 1A52) and PI3Kα (PDB: 4JPS) crystal structures |
Why This Matters
For anticancer lead discovery programs, alloaromadendrene's binding advantage over monoterpenes (1.9–3.3 kcal/mol stronger) translates to an approximately 25- to 250-fold predicted affinity difference, making it the most rational starting scaffold among Eucalyptus globulus constituents for ERα- or PI3K-targeted development.
- [1] Hong Bang International University Journal of Science. In Silico Evaluation of Anticancer Activity of Eucalyptus globulus Leaf Essential Oil Constituents Targeting ERα and PI3Kα. 2025, Article ID 1140. DOI: 10.59294/HIUJS2025082. View Source
